

Initial Safety and Toxicity Profile of GLPG0492: A Technical Overview

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Compound of Interest

Compound Name: GLPG0492 (*R* enantiomer)

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Introduction

GLPG0492 is a selective androgen receptor modulator (SARM) that was under development for the treatment of muscle wasting conditions such as cachexia. As a SARM, GLPG0492 was designed to selectively target androgen receptors in muscle and bone tissues, with the goal of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a summary of the initial safety and toxicity data for GLPG0492, based on publicly available information from preclinical studies and a first-in-human clinical trial.

Preclinical Safety and Toxicity

Detailed Good Laboratory Practice (GLP) toxicology and safety pharmacology studies for GLPG0492 are not extensively available in the public domain. The information presented here is derived from a preclinical efficacy study in a mouse model of hindlimb immobilization, which provides some insights into the compound's biological activity and effects on muscle tissue.

Data Presentation

Table 1: Effects of GLPG0492 on Gene Expression in Immobilized Mouse Tibialis Muscle^[1]

Gene	Function	Effect of GLPG0492 (10 mg/kg/day)
Atrogin-1	Muscle-specific F-box protein involved in muscle atrophy	Downregulation
MuRF1	E3 ubiquitin ligase associated with muscle protein degradation	Downregulation
LC3	Marker of autophagy	Downregulation
IGF-1	Growth factor promoting muscle growth and protein synthesis	Upregulation
FoxO1	Transcription factor that promotes muscle atrophy gene expression	Downregulation

Experimental Protocols

Mouse Model of Hindlimb Immobilization^[1]^[2]

- Animal Model: Male mice were used for the study.
- Immobilization: One hindlimb of each mouse was immobilized to induce muscle atrophy.
- Treatment Groups:
 - Vehicle control
 - GLPG0492 administered at varying doses (e.g., 10 mg/kg/day)
 - Testosterone Propionate (TP) as a positive control
- Duration: The treatment was administered for a specified period, during which the hindlimb remained immobilized.
- Endpoints:

- Measurement of muscle mass (e.g., gastrocnemius, tibialis).
- Gene expression analysis of key markers of muscle atrophy and hypertrophy in the tibialis muscle via quantitative PCR.

Clinical Safety and Toxicity

The initial clinical evaluation of GLPG0492 was conducted in a first-in-human, Phase 1 clinical trial (NCT01130818).[3]

Data Presentation

Table 2: Summary of First-in-Human Clinical Trial of GLPG0492 (NCT01130818)[3]

Parameter	Description
Study Design	Single ascending dose, double-blind, placebo-controlled
Participants	Healthy male volunteers
Dose Range	0.5 mg to 120 mg
Primary Endpoints	Safety and tolerability
Key Safety Findings	No severe adverse events were reported. No clinically significant changes in vital signs or laboratory parameters were observed.

Experimental Protocols

First-in-Human Clinical Trial (NCT01130818) Protocol Summary[3]

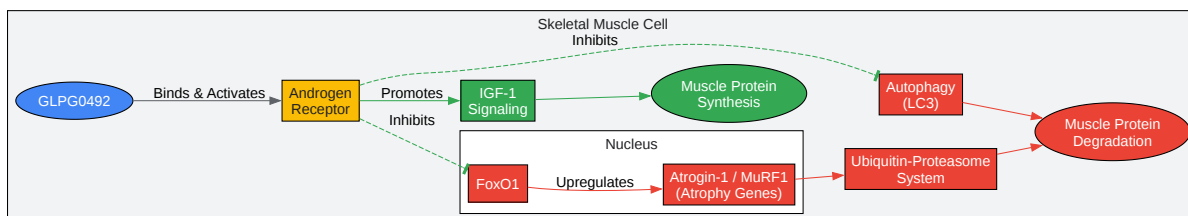
- Study Design: This was a randomized, double-blind, placebo-controlled, single ascending dose study.
- Participants: The study enrolled healthy male volunteers.
- Dosing: Participants received a single oral dose of GLPG0492, with doses escalating in subsequent cohorts from 0.5 mg to 120 mg. A placebo group was included for comparison.

- Safety Monitoring: While the detailed protocol is not publicly available, standard safety monitoring in such trials typically includes:
 - Continuous monitoring for adverse events.
 - Regular assessment of vital signs (blood pressure, heart rate, respiratory rate, temperature).
 - Collection of blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
 - Electrocardiogram (ECG) monitoring to assess cardiac function.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the putative signaling pathway influenced by GLPG0492 in skeletal muscle, based on the preclinical gene expression data. GLPG0492, by acting as an androgen receptor agonist in muscle, is proposed to shift the balance from muscle protein degradation to protein synthesis.

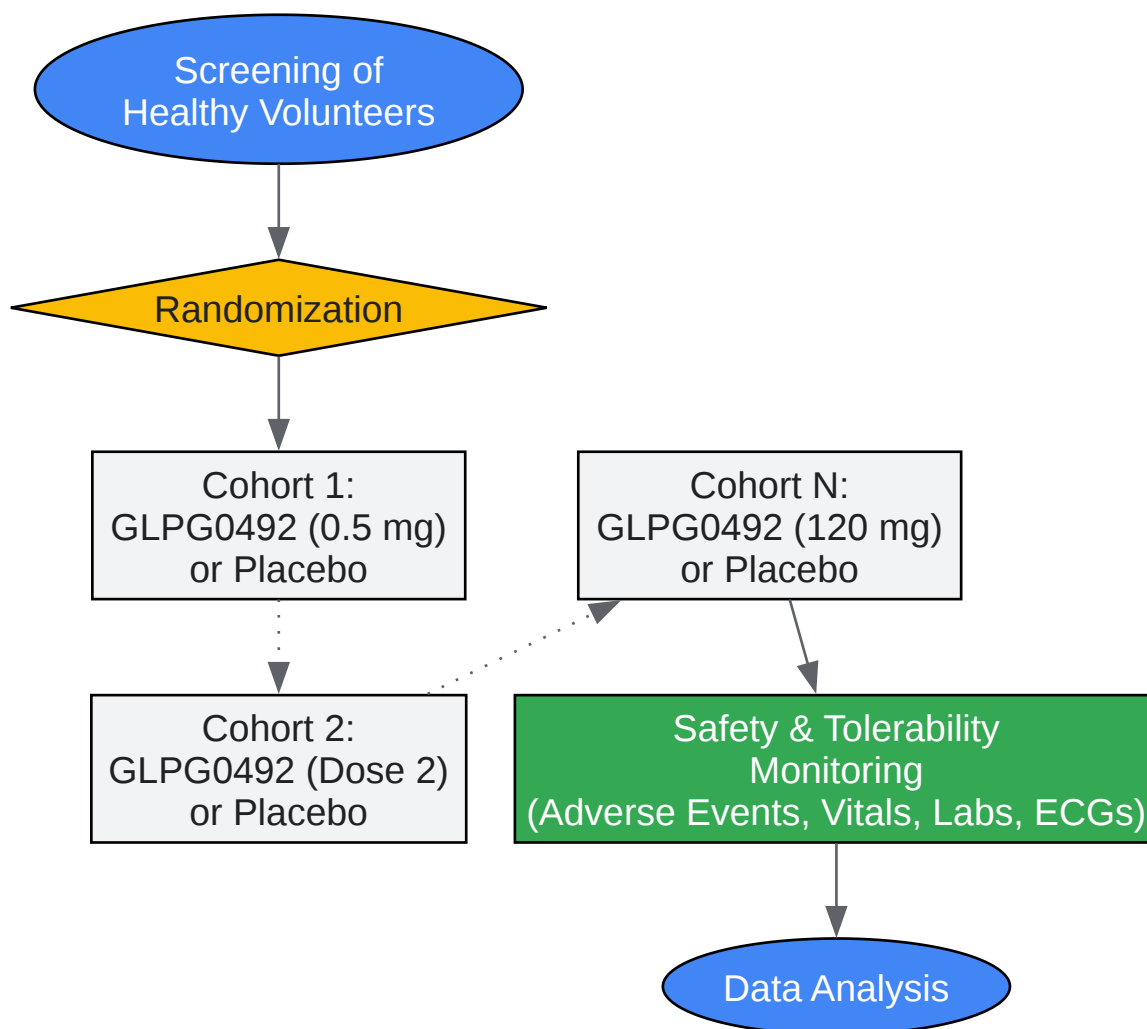


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Caption: Proposed mechanism of GLPG0492 in muscle cells.

Experimental Workflow

The following diagram outlines the workflow of the first-in-human single ascending dose clinical trial for GLPG0492.



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Caption: Workflow of the GLPG0492 Phase 1 SAD study.

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References

- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of GLPG0492: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139346#initial-safety-and-toxicity-data-for-glpg0492]

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